2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide
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Overview
Description
2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide is a complex organic compound that features a benzoxazole ring and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide typically involves multiple steps
Benzoxazole Ring Formation: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Pyridazine Ring Formation: The pyridazine ring can be synthesized by the reaction of hydrazine with diketones or their derivatives.
Coupling Reaction: The final step involves coupling the benzoxazole and pyridazine rings through an appropriate linker, such as an acetamide group, under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: It may exhibit pharmacological activity, making it a candidate for the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole and pyridazine rings may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Oxo-1,3-benzoxazol-3-yl)acetic acid
- 2-(2-Oxo-1,3-benzoxazol-3-yl)propanoic acid
- (2-Oxo-1,3-benzoxazol-3(2H)-yl)acetic acid
Uniqueness
2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide is unique due to the presence of both benzoxazole and pyridazine rings, which may confer distinct chemical and biological properties. The trifluoromethyl group on the pyridazine ring further enhances its reactivity and potential interactions with molecular targets.
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O4/c17-16(18,19)12-5-6-14(25)23(21-12)8-7-20-13(24)9-22-10-3-1-2-4-11(10)27-15(22)26/h1-6H,7-9H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRXLRPMZCQTTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCCN3C(=O)C=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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